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Compound of Interest

Compound Name: 4-(4-Methylpiperazino)aniline

Cat. No.: B157172

Preamble: The Imperative for Unambiguous
Characterization

In the landscape of pharmaceutical development and complex organic synthesis, 4-(4-
methylpiperazino)aniline serves as a pivotal structural motif and building block. Its unique
combination of a substituted piperazine ring and an aniline moiety makes it a valuable
precursor for a range of pharmacologically active agents.[1][2] The absolute certainty of its
molecular structure is not merely an academic exercise; it is a prerequisite for ensuring the
safety, efficacy, and reproducibility of downstream applications. Misidentification can lead to
failed syntheses, impure products, and compromised biological activity.

This guide presents a comprehensive, field-proven strategy for the complete structural
elucidation of 4-(4-methylpiperazino)aniline. We will move beyond a simple recitation of
techniques to explain the underlying scientific rationale, demonstrating how an integrated,
multi-technique approach provides a self-validating system for structural confirmation. The
methodologies described herein adhere to the highest standards of scientific integrity and data
reporting, such as those recommended by IUPAC.[3][4]

Foundational Analysis: Predicted Properties and the
Structural Hypothesis

Before any analysis begins, we establish a structural hypothesis based on the target molecule,
4-(4-methylpiperazino)aniline. This allows us to predict key physicochemical and
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spectroscopic features.

e Molecular Formula: C11H17Ns[5]

e Molecular Weight: 191.27 g/mol [5]

o |[UPAC Name: 4-(4-methylpiperazin-1-yl)aniline[5]

The initial hypothesis is visualized below. Our goal is to use empirical data to confirm every
atom and bond in this proposed structure.

Caption: Proposed structure of 4-(4-Methylpiperazino)aniline.

The Integrated Spectroscopic Workflow: A Strategy
for Certainty

No single analytical technique can provide absolute structural proof. A robust elucidation
strategy relies on an orthogonal approach, where each method corroborates the others. Our
workflow is designed to build the structure piece by piece, from molecular formula to final
atomic connectivity.
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Caption: The integrated workflow for structure elucidation.
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Mass Spectrometry: Defining the Molecular
Boundaries

Causality: We begin with High-Resolution Mass Spectrometry (HRMS) to establish the most
fundamental properties: the exact mass and molecular formula. This is the foundational data
point upon which all subsequent interpretations are built. Electrospray lonization (ESI) is the
preferred method for this class of molecule due to its soft ionization nature, which typically
preserves the molecular ion.

Experimental Protocol (ESI-HRMS):

o Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable
solvent (e.g., Methanol or Acetonitrile with 0.1% formic acid to facilitate protonation).

e Instrumentation: Infuse the sample into an ESI source coupled to a high-resolution mass
analyzer (e.g., Orbitrap or TOF).

» Acquisition Mode: Acquire data in positive ion mode, scanning a mass range appropriate for
the expected molecular weight (e.g., m/z 50-500).

o Calibration: Ensure the instrument is calibrated with a known standard to achieve high mass
accuracy (< 5 ppm).

Data Interpretation: The primary goal is to identify the protonated molecular ion, [M+H]*. For
C11H17Ns, the expected monoisotopic mass of the neutral molecule is 191.1422. Therefore, the
[M+H]* ion should be observed at m/z 191.1495.

Further fragmentation (MS/MS) of the parent ion can provide valuable structural clues. The
piperazine ring is known to be a site of characteristic cleavage.[6][7]
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Predicted Fragment (m/z) Proposed Structure / Loss Significance

Protonated molecular ion

191.15 [C11H1sN3]*
(M+H]*)
Loss of the N-methylpiperazine
134.09 [C7H10N2]* ) ) )
radical after ring opening
Cleavage yielding the
96.08 [CsH1oN2]* protonated N-methylpiperazine
moiety
A common fragment from the
70.07 [CaHsN]*

piperazine ring

These fragments provide strong evidence for the presence of both the aniline and the N-
methylpiperazine components. The fragmentation of molecules in a mass spectrometer is a
well-documented process that provides structural information.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Skeleton

NMR is the most powerful tool for elucidating the precise connectivity of a molecule.[9] We use
a suite of experiments to build the structure from the ground up. Data should be reported
according to established standards.[3]

Experimental Protocol (General NMR):

o Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent
(e.g., CDCIs or DMSO-ds). Add a small amount of Tetramethylsilane (TMS) as an internal
reference (& 0.00 ppm).

 Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or
higher).

e 1D Experiments: Acquire *H, 13C, and DEPT-135 spectra.
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e 2D Experiments: Acquire COSY, HSQC, and HMBC spectra to establish correlations.[10][11]
[12]

1D NMR: The Atomic Census
e 1H NMR: Provides information about the chemical environment and number of protons.

e 13C NMR & DEPT-135: Identifies the number of unique carbon atoms and distinguishes
between CHs, CHz, CH, and quaternary carbons.

Predicted 1D NMR Data (in CDCls):

13C
1H Chemical )
] ] o ) Chemical
Assignment Shift (3, Multiplicity Integration Shift (5 DEPT-135
[ ,
ppm)
ppm)
-NH2 ~3.5 (broad) Singlet 2H
Ar-H (ortho to
~6.7 Doublet 2H ~116 CH
NH-2)
Ar-H (ortho to
) ) ~6.9 Doublet 2H ~119 CH
Piperazine)
Piperazine (- )
~3.1 Triplet 4H ~50 CH2
CHa2-N-Ar)
Piperazine (- ]
~2.6 Triplet 4H ~55 CHz
CH2-N-CH?5)
-CHs ~2.3 Singlet 3H ~46 CHs
Ar-C (ipso-
~142 Quaternary C
NH?2)
Ar-C (ipso-
. . ~144 Quaternary C
Piperazine)

Note: Chemical shifts are predictive and can vary based on solvent and concentration.
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2D NMR: Connecting the Dots

2D NMR experiments are crucial for assembling the fragments identified in 1D NMR into a
coherent structure.[13][14]

o COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically
2-3 bonds apart). We expect to see a correlation between the two sets of aromatic protons
and between the two sets of piperazine methylene protons.[15]

o HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the
carbon it is attached to (*JCH coupling). This allows for unambiguous assignment of all
protonated carbons.[13][15]

o HMBC (Heteronuclear Multiple Bond Correlation): This is the key to the puzzle. It shows
correlations between protons and carbons over 2-3 bonds (3JCH, 3JCH), revealing the
connectivity across quaternary carbons and heteroatoms.[11][15]

Caption: Key HMBC correlations confirming the aniline-piperazine link.
Key HMBC Correlations to Confirm:

» Aniline-Piperazine Link: A correlation from the aromatic protons ortho to the piperazine group
to the piperazine carbons attached to the nitrogen (3JCH). This is definitive proof of the C-N
bond between the two rings.

e N-Methyl Group: A correlation from the methyl protons (~2.3 ppm) to the piperazine carbons
adjacent to the methyl-bearing nitrogen (~55 ppm) ((JCH). This confirms the position of the
methyl group.

Vibrational and Electronic Spectroscopy: Functional
Group Validation

Causality: While NMR and MS define the molecular skeleton, Infrared (IR) and UV-Visible
spectroscopy provide rapid and definitive confirmation of the functional groups and electronic
system, respectively.

Fourier-Transform Infrared (FTIR) Spectroscopy
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Experimental Protocol (ATR-FTIR):

¢ Place a small amount of the solid sample directly on the ATR crystal.
e Apply pressure to ensure good contact.

e Acquire the spectrum, typically over a range of 4000-400 cm~1,

Data Interpretation: FTIR is excellent for identifying characteristic vibrations of functional

groups.
Wavenumber (cm~?) Vibration Significance
N-H Asymmetric & Symmetric Confirms primary amine (-NHz)
3450-3300
Stretch [16][17]
3100-3000 Aromatic C-H Stretch Evidence of the benzene ring
] ] Confirms -CH2- and -CHs
2950-2800 Aliphatic C-H Stretch
groups
) ) Confirms primary amine (-NHz)
~1620 N-H Scissoring (Bend)
[17]
~1520 Aromatic C=C Stretch Confirms the benzene ring
) Strong band indicating the Ar-
1335-1250 Aromatic C-N Stretch

N bond[17]

The presence of two distinct bands in the 3450-3300 cm~1 region is a hallmark of a primary
aromatic amine.[16][17]

UV-Visible Spectroscopy

Experimental Protocol:

o Dissolve a small, accurately weighed amount of sample in a UV-transparent solvent (e.g.,
Ethanol or Methanol).

e Acquire the absorption spectrum over a range of 200-400 nm.
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Data Interpretation: The spectrum should be characteristic of an aniline chromophore. Aniline
itself shows two primary absorption bands. The presence of the electron-donating piperazine
group is expected to cause a bathochromic (red) shift of these bands.

o Expected Amax: ~240-250 nm and ~290-310 nm.

Data Synthesis: The Final Verdict

The structure of 4-(4-methylpiperazino)aniline is confirmed by the confluence of all
spectroscopic data:

HRMS establishes the correct molecular formula, C11H17Ns.

e 1H and 3C NMR show the correct number of protons and carbons for the proposed structure,
with chemical shifts consistent with an aniline ring, four methylene groups, and one methyl

group.

o DEPT-135 confirms the presence of two aromatic CH groups, four CHz groups, and one CHs
group.

o COSY, HSQC, and HMBC unambiguously connect these fragments, confirming the 1,4-
disubstituted aromatic ring, the link between the aniline and piperazine nitrogens, and the
position of the N-methyl group.

o FTIR validates the presence of the primary amine (-NHz2) and the aromatic and aliphatic C-H
and C-N bonds.

» UV-Vis confirms the electronic structure of the substituted aniline chromophore.

Each piece of data cross-validates the others, leading to a single, inescapable conclusion. This
rigorous, multi-faceted approach ensures the highest degree of confidence, a standard
required for any application in pharmaceutical research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b157172#structure-elucidation-of-4-4-
methylpiperazino-aniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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